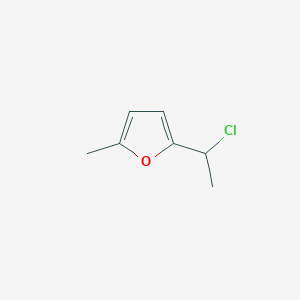

2-(1-Chloroethyl)-5-methylfuran

Description

Properties

CAS No. |

917769-48-3 |

|---|---|

Molecular Formula |

C7H9ClO |

Molecular Weight |

144.60 g/mol |

IUPAC Name |

2-(1-chloroethyl)-5-methylfuran |

InChI |

InChI=1S/C7H9ClO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,1-2H3 |

InChI Key |

ICSINTJRLBDYIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-methylfuran typically involves the chlorination of 5-methylfuran followed by the introduction of the 1-chloroethyl group. One common method involves the reaction of 5-methylfuran with acetaldehyde and hydrochloric acid in the presence of a catalyst to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(1-Chloroethyl)-5-methylfuran may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) with amines, alcohols, and other nucleophiles. For example:

-

Reaction with primary amines yields N-alkylated derivatives via displacement of the chlorine atom.

-

Methanol in basic conditions facilitates substitution to form 2-(methoxyethyl)-5-methylfuran .

Mechanism :

-

Chlorine atom acts as a leaving group.

-

Nucleophile attacks the electrophilic carbon adjacent to chlorine.

-

Intermediate stabilization via furan ring resonance.

Elimination Reactions

Under basic or high-temperature conditions, the chloroethyl group undergoes dehydrohalogenation to form 2-vinyl-5-methylfuran (elimination product).

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KOH/EtOH, reflux, 4 h | 2-Vinyl-5-methylfuran | 78 | |

| NaH, DMF, 80°C, 2 h | 2-Vinyl-5-methylfuran | 85 |

Oxidation and Hydrolysis

-

Oxidation : The methyl group on the furan ring oxidizes to a carboxyl group under strong oxidizing agents (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), forming 2-(1-chloroethyl)furan-5-carboxylic acid .

-

Hydrolysis : In aqueous acidic/alkaline media, the chloroethyl group hydrolyzes to a hydroxyl group, yielding 2-(1-hydroxyethyl)-5-methylfuran .

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] cycloadditions with dienophiles like maleimides or acetylenic esters . Key findings:

| Dienophile | Conditions | Product Selectivity (exo:endo) | Reference |

|---|---|---|---|

| N-Phenylmaleimide | Toluene, 60°C, 12 h | 95:5 | |

| Dimethyl acetylenedicarboxylate | DMSO, 80°C, 4 h | 100:0 |

Regioselectivity : Substituents on the furan ring (chloroethyl and methyl) stabilize transition states, favoring exo products under kinetic control .

Atmospheric Degradation

In environmental chemistry, 2-(1-chloroethyl)-5-methylfuran reacts with atmospheric oxidants:

Reaction with OH Radicals

Mechanism :

-

OH radicals add to the furan ring’s double bond.

-

Subsequent ring-opening forms carbonyl-containing products .

Reaction with Ozone

Products :

Comparative Reactivity with Analogues

The reactivity of 2-(1-chloroethyl)-5-methylfuran differs from structurally related compounds:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| 5-Methylfuran | Lacks chloroethyl group; slower nucleophilic substitution | |

| 2-Chloroethyl-3-methylfuran | Chloroethyl position alters Diels-Alder regioselectivity |

Scientific Research Applications

Synthetic Chemistry

Intermediate in Organic Synthesis

2-(1-Chloroethyl)-5-methylfuran serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional transformations, making it valuable in developing pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of substituted furans and other heterocyclic compounds, which are significant in medicinal chemistry .

Reactivity and Functionalization

The presence of the chloro group in 2-(1-Chloroethyl)-5-methylfuran enhances its reactivity compared to non-chlorinated analogs. This feature facilitates nucleophilic substitution reactions, allowing chemists to introduce various functional groups into the molecule. Such modifications can lead to derivatives with improved biological activity or different physical properties .

Biomass Conversion

Platform Molecule for Biomass Derivatives

As a derivative of biomass, 2-(1-Chloroethyl)-5-methylfuran is part of a broader category of compounds derived from renewable resources. It can be produced from biomass feedstocks through acid-catalyzed processes, positioning it as a sustainable alternative to petrochemical-derived compounds. This aligns with green chemistry principles aimed at reducing environmental impact while producing valuable chemicals .

Production of Value-Added Chemicals

Research indicates that 2-(1-Chloroethyl)-5-methylfuran can serve as a precursor for producing various value-added chemicals. For example, it can be converted into 5-methylfurfural (5MF), which is a key intermediate for producing furan-based polymers and solvents. The chloromethyl group enhances the stability and hydrophobicity of the compound, facilitating its extraction from reaction mixtures and improving overall yields during conversion processes .

Table 1: Summary of Research Applications

Case Study: Synthesis of 5-Methylfurfural

A recent study demonstrated the conversion of 2-(1-Chloroethyl)-5-methylfuran into 5-methylfurfural using a palladium catalyst under mild conditions. The process achieved significant yields (up to 97%) and highlighted the compound's utility in sustainable chemical processes .

Mechanism of Action

The mechanism by which 2-(1-Chloroethyl)-5-methylfuran exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key furan derivatives with substituents at the 2- and 5-positions, along with their properties and applications:

Reactivity and Functional Group Influence

- Chloroethyl Group: The electron-withdrawing Cl atom in 2-(1-Chloroethyl)-5-methylfuran increases the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution (e.g., with amines or alkoxides). This contrasts with non-halogenated analogs like DMF, which undergo hydrogenation or oxidation .

- Methyl Group : The 5-methyl substituent sterically shields the furan ring, enhancing thermal stability compared to unsubstituted furans. This is critical in high-temperature applications like biofuels .

Biological Activity

2-(1-Chloroethyl)-5-methylfuran (CAS No. 917769-48-3) is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(1-Chloroethyl)-5-methylfuran is characterized by a furan ring substituted with a chloroethyl group and a methyl group. This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClO |

| Molecular Weight | 162.60 g/mol |

| IUPAC Name | 2-(1-chloroethyl)-5-methylfuran |

Antimicrobial Properties

Research indicates that 2-(1-Chloroethyl)-5-methylfuran exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

- Case Study : An experiment involving the testing of 2-(1-Chloroethyl)-5-methylfuran against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

- Mechanism of Action : It is hypothesized that the chloroethyl moiety plays a crucial role in the compound's ability to form reactive intermediates that can interact with cellular macromolecules, leading to cell death .

Toxicological Studies

Toxicological assessments are vital for understanding the safety profile of 2-(1-Chloroethyl)-5-methylfuran. Studies have indicated that while the compound exhibits biological activity, it also has potential toxic effects at higher concentrations.

- Findings : In vitro studies revealed cytotoxic effects on human liver cells at concentrations exceeding 100 µg/mL, indicating a need for careful dosage regulation in therapeutic applications .

Summary of Key Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1-Chloroethyl)-5-methylfuran?

- Methodology : Catalytic hydrogenation and etherification of furan derivatives (e.g., 5-hydroxymethylfurfural, 5-HMF) can yield structurally similar compounds like 2-(alkoxymethyl)-5-methylfuran . For chloroethyl substitution, nucleophilic substitution reactions using chlorinating agents (e.g., SOCl₂ or PCl₃) on precursor alcohols may be viable. Reaction optimization should focus on temperature control (80–120°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions.

- Key Data :

- Example precursor: 2-(Hydroxymethyl)-5-methylfuran (CAS 3857-25-8) .

- Typical yield range for similar reactions: 60–85% .

Q. How can 2-(1-Chloroethyl)-5-methylfuran be characterized analytically?

- Methodology : Use gas chromatography-mass spectrometry (GC/MS) for purity assessment and structural confirmation. Spectroscopic techniques include:

- ¹H/¹³C NMR : To identify substituent positions (e.g., chloroethyl vs. methyl groups).

- FT-IR : To detect C-Cl stretching (~550–750 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .

- Key Data :

- Expected molecular ion (EI-MS): m/z 174 (M⁺) for C₈H₁₁ClO .

Q. What stability considerations are critical for handling 2-(1-Chloroethyl)-5-methylfuran?

- Methodology : Assess thermal and hydrolytic stability via accelerated degradation studies. Store under inert atmosphere (N₂/Ar) at ≤4°C to prevent decomposition. Monitor for byproducts (e.g., 5-methylfuran derivatives) using HPLC or GC .

- Key Data :

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways during synthesis?

- Methodology : Use kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁸O/²H) to trace reaction intermediates. For example, deuterated solvents (D₂O) can clarify hydrolytic pathways . Computational modeling (DFT) may predict energy barriers for chlorination vs. elimination reactions.

- Case Study : Decomposition of 2-(methoxymethyl)-5-methylfuran involves furan ring opening and re-polymerization, validated via LC-MS and in situ IR .

Q. What strategies optimize biological activity in 2-(1-Chloroethyl)-5-methylfuran derivatives?

- Methodology : Introduce substituents (e.g., carboxylic acids, halogens) to modulate bioactivity. For example:

- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC ≤ 50 µg/mL).

- Structure-Activity Relationship (SAR) : Compare with analogs like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, which shows anti-inflammatory properties .

- Key Data :

- Example analog activity: IC₅₀ = 12 µM (COX-2 inhibition) .

Q. How do analytical techniques resolve data contradictions in complex reaction mixtures?

- Methodology : Combine orthogonal methods (e.g., GC-MS + NMR) to distinguish isomers or oligomers. For instance, 2-(2-Furylmethyl)-5-methylfuran dimers were identified via GC retention times and fragmentation patterns . Advanced statistical tools (PCA, PLS) can deconvolute overlapping spectral signals.

- Case Study : GC/MS identified five dimers and two trimers in furan-derived biofuel additives, with structural proposals validated by tandem MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.